molecular formula C19H17ClN6O B10940139 3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10940139
M. Wt: 380.8 g/mol
InChI Key: XRPYMOHLSIBRQT-UHFFFAOYSA-N
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Description

3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include chlorinating agents, base catalysts, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context [5][5].

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

3-chloro-N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17ClN6O/c1-12-9-13(2)26(23-12)11-14-5-3-6-15(10-14)22-19(27)17-16(20)18-21-7-4-8-25(18)24-17/h3-10H,11H2,1-2H3,(H,22,27)

InChI Key

XRPYMOHLSIBRQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=NN4C=CC=NC4=C3Cl)C

Origin of Product

United States

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